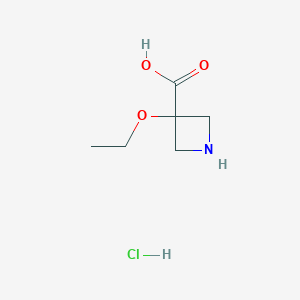
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
Übersicht
Beschreibung
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (CITC) is a cyclopropyl-substituted isoxazole-4-carboxylic acid with a thiophene-3-yl substituent. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CITC is a versatile compound, with a wide range of biological activities, and has been used in the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Isoxazoles, such as "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid," have been synthesized and evaluated for their antitumor activity. A study by Potkin et al. (2014) discusses the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from similar isoxazole carboxylic acids, exhibiting high antitumor activity. These compounds increase the effectiveness of cytostatic drugs, suggesting their potential in cancer treatment protocols (Potkin et al., 2014).
Synthesis and Reactivity
Isoxazole compounds serve as crucial intermediates in synthetic chemistry, enabling the development of pharmacologically active molecules. Vitale and Scilimati (2013) highlight the versatility of isoxazoles, including those with structural similarities to "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid," in synthesizing a variety of bioactive heterocycles. This underscores the role of such compounds in producing drugs and herbicides (Vitale & Scilimati, 2013).
Herbicidal Activities
The herbicidal potential of isoxazole derivatives is well-documented, with compounds structurally related to "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid" showing significant activity against various weed species. A study by Fu-b (2014) on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea illustrates the application of isoxazole carboxylic acids in developing effective herbicides (Fu-b, 2014).
Pharmacological Characterization
Isoxazole compounds are crucial in the pharmacological study of receptor activities, with some derivatives showing selective antagonism or agonism at specific receptor sites. Conti et al. (2007) synthesized and characterized derivatives of isoxazole acids for their activity at glutamate receptors, providing insights into the development of novel neurological drugs (Conti et al., 2007).
Mode of Action of Herbicides
Isoxaflutole, a compound with a core structure of "5-cyclopropyl isoxazol-4-yl," acts as a preemergence herbicide. Pallett et al. (1998) elucidate its mode of action, which involves the rapid conversion to a diketonitrile derivative inhibiting the biosynthesis of essential plant quinones. This research provides a foundation for designing novel herbicides with specific modes of action (Pallett et al., 1998).
Eigenschaften
IUPAC Name |
5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIBANZXAKUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)